molecular formula C5H6ClFN4S B8629775 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine CAS No. 1152109-90-4

4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B8629775
CAS No.: 1152109-90-4
M. Wt: 208.65 g/mol
InChI Key: SMEWGZSOMRSWLB-UHFFFAOYSA-N
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Description

4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, fluorine, hydrazinyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine.

    Hydrazinylation: The introduction of the hydrazinyl group is achieved by reacting the starting material with hydrazine hydrate under reflux conditions. The reaction is typically carried out in a solvent such as ethanol or methanol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity or disruption of molecular functions. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the chlorine substitution, which may influence its chemical properties and applications.

Uniqueness

4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is unique due to the presence of both chlorine and fluorine substitutions on the pyrimidine ring. This combination of substituents can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1152109-90-4

Molecular Formula

C5H6ClFN4S

Molecular Weight

208.65 g/mol

IUPAC Name

(6-chloro-5-fluoro-2-methylsulfanylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C5H6ClFN4S/c1-12-5-9-3(6)2(7)4(10-5)11-8/h8H2,1H3,(H,9,10,11)

InChI Key

SMEWGZSOMRSWLB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)F)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine (16.8 g, 78.85 mmol) and triethylamine (16.49 mL, 118.3 mmol) were dissolved in DMSO (200 mL) and stirred. The mixture was cooled to ˜5° C. with an ice water bath. To this solution was slowly added hydrazine monohydrate (4.59 mL, 94.62 mmol). After the addition was complete, the reaction mixture was warmed up to RT and stirring was continued for 1 h. The reaction mixture was diluted with water (500 mL), and the aqueous solution was extracted with CH2Cl2 (3×300 mL). The combined organic solution was washed with water (3×250 mL) and brine (250 mL), then dried (Na2SO4) and concentrated in vacuo to afford 4-chloro-5-fluoro-6-hydrazino-2-(methylthio)pyrimidine as a red foamy solid (9.70 g, 59%). LCMS: (M+H)+: 208.9.
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16.8 g
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